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Compound of Interest

Compound Name: Azide-PEG5-Tos

Cat. No.: B605798

Azide-PEG5-Tos is a heterobifunctional linker, meaning it possesses two different reactive
functional groups.[1] This dual functionality allows for the sequential and controlled conjugation
of two different molecules. The structure of Azide-PEG5-Tos consists of three key
components:

e An azide group (-N3), which is a key participant in click chemistry reactions.[2][3]

» A pentaethylene glycol (PEG5) spacer, a short chain of repeating ethylene oxide units that
imparts hydrophilicity, enhances solubility in aqueous media, and can improve the
pharmacokinetic properties of the final conjugate.[4][5]

o Atosyl group (-OTs), which is an excellent leaving group in nucleophilic substitution
reactions, allowing for conjugation to molecules with nucleophilic groups like amines and
thiols.

This unique combination of features makes Azide-PEG5-Tos a powerful tool for constructing
complex biomolecules, with its most prominent application being the synthesis of antibody-drug
conjugates (ADCs).

Chemical Properties and Structure

A clear understanding of the physicochemical properties of Azide-PEG5-Tos is essential for its
effective use. The key properties are summarized in the table below.
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Property Value

14-azido-3,6,9,12-tetraoxatetradecyl 4-

methylbenzenesulfonate

Chemical Name

Molecular Formula C17H27N307S
Molecular Weight 417.48 g/mol
CAS Number 236754-49-7
Solid powder or liquid (depending on purity and
Appearance
temperature)
Purity Typically >95% or >98%
N Soluble in agueous solutions and most organic
Solubility

solvents

N Short term (days to weeks) at 0-4°C; long term
Storage Conditions
(months to years) at -20°C

Core Concepts for Beginners in Click Chemistry

To fully appreciate the utility of Azide-PEG5-Tos, a foundational understanding of the key
chemical principles at play is necessary.

Click Chemistry: The Power of the Azide-Alkyne
Cycloaddition

Coined by K. Barry Sharpless, "click chemistry" refers to a class of reactions that are rapid,
efficient, and highly specific. The most common and widely used click reaction is the Copper(l)-
Catalyzed Azide-Alkyne Cycloaddition (CUAAC). This reaction forms a stable triazole ring from
an azide and a terminal alkyne. The key advantages of the CUAAC reaction include:

e High Yields: These reactions are known to proceed with very high, often quantitative, yields.

o Biocompatibility: The reaction conditions are mild and can be performed in aqueous buffers,
making them suitable for use with sensitive biomolecules like proteins and antibodies.
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» High Specificity: The azide and alkyne groups are bioorthogonal, meaning they do not react
with other functional groups found in biological systems, thus preventing side reactions.

o Favorable Kinetics: The reaction proceeds quickly under ambient temperature and pressure.

The Role of Each Component in Azide-PEG5-Tos

e Azide Group (-N3): This functional group is the cornerstone of the "click” functionality of the
linker. It selectively reacts with a terminal alkyne in the presence of a copper(l) catalyst to
form a stable triazole linkage.

o Pentaethylene Glycol (PEG5) Spacer: The PEG chain serves multiple purposes. It increases
the water solubility of the linker and the resulting conjugate, which is particularly important
when working with hydrophobic drugs. The PEG spacer also provides flexibility and can help
to overcome steric hindrance between the conjugated molecules. In the context of ADCs,
PEGylation can improve the pharmacokinetic profile of the therapeutic.

o Tosyl Group (-OTs): The tosyl group is a very good leaving group, making the carbon atom it
is attached to susceptible to nucleophilic attack. This allows for the initial conjugation of the
linker to a molecule containing a nucleophile, such as an amine (-NH2) or a thiol (-SH),
before the click chemistry reaction is performed.

Applications in Research and Drug Development:
The Synthesis of Antibody-Drug Conjugates (ADCSs)

A primary application of Azide-PEG5-Tos is in the construction of Antibody-Drug Conjugates
(ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal
antibody with the cytotoxic potency of a small-molecule drug. Azide-PEG5-Tos can be used as
the linker to connect the antibody to the drug.

The general strategy involves:

» Modification of one component: For instance, a cytotoxic drug is modified to contain a
nucleophilic handle (e.g., an amine).

o Conjugation with Azide-PEG5-Tos: The amine-modified drug reacts with Azide-PEG5-Tos,
where the tosyl group is displaced, forming a stable bond and attaching the Azide-PEG5
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linker to the drug.

» Modification of the second component: The antibody is separately modified to introduce a

terminal alkyne group.

e Click Chemistry Conjugation: The azide-functionalized drug is then "clicked" onto the alkyne-
modified antibody using the CuAAC reaction.

The result is a precisely constructed ADC where the drug is attached to the antibody via the
PEG linker.

Quantitative Data Summary

While specific kinetic and yield data for reactions involving Azide-PEG5-Tos are not
extensively published, the CuAAC reaction is consistently reported to be highly efficient. The
following table summarizes typical quantitative parameters for CUAAC reactions.

Parameter Typical Value/Range Notes

Often quantitative, with

Reaction Yield > 90-95% o )
minimal side products.
) ) ) Dependent on reactants,
Reaction Time 30 minutes to 4 hours
catalyst, and temperature.
) Can be performed under mild
Reaction Temperature Room Temperature (20-25°C) -
conditions.
Low catalyst loading is typicall
Catalyst Loading 0.5 -5 mol% Y g1s ypiealy

sufficient.

Experimental Protocols

The following protocols provide a framework for the synthesis of Azide-PEG5-Tos and its
subsequent use in the preparation of an ADC. These are generalized protocols and may
require optimization for specific applications.

Protocol 1: Synthesis of Azide-PEG5-Tos
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This two-step protocol is based on general methods for the synthesis of heterobifunctional
PEGs.

Step 1: Monotosylation of Pentaethylene Glycol
e Materials:

o Pentaethylene glycol

o Tosyl chloride (TsClI)

o Pyridine or triethylamine (as a base)

o Dichloromethane (DCM) as a solvent

o Sodium bicarbonate solution (aqueous)

o Brine

o Anhydrous magnesium sulfate or sodium sulfate
e Procedure:

1. Dissolve pentaethylene glycol in DCM in a round-bottom flask under an inert atmosphere
(e.g., nitrogen or argon).

2. Cool the solution to 0°C in an ice bath.

3. Add pyridine or triethylamine to the solution.

4. Slowly add a solution of tosyl chloride in DCM to the reaction mixture.

5. Allow the reaction to warm to room temperature and stir for 12-24 hours.
6. Quench the reaction by adding water.

7. Separate the organic layer and wash sequentially with dilute HCI, sodium bicarbonate
solution, and brine.
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8. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude mono-tosylated PEG.

9. Purify the product by column chromatography on silica gel.
Step 2: Azidation of Mono-tosyl-PEG5
e Materials:
o Mono-tosyl-PEG5 (from Step 1)
o Sodium azide (NaN3)
o Dimethylformamide (DMF) as a solvent
e Procedure:
1. Dissolve the mono-tosyl-PEG5 in DMF in a round-bottom flask.
2. Add sodium azide to the solution.
3. Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
4. Cool the reaction mixture to room temperature and add water.
5. Extract the product with an organic solvent such as ethyl acetate or DCM.
6. Wash the combined organic extracts with water and brine.

7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield Azide-PEG5-OH.

8. The final tosylation of the remaining hydroxyl group would follow a similar procedure to
Step 1 to yield Azide-PEG5-Tos.

Protocol 2: Synthesis of an Antibody-Drug Conjugate
(ADC) using Azide-PEG5-Tos (CUAAC)
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This protocol describes the conjugation of an azide-modified drug to an alkyne-modified
antibody.

e Materials:
o Alkyne-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

o Azide-modified drug (prepared by reacting an amine-containing drug with Azide-PEG5-
Tos)

o Copper(ll) sulfate (CuSO4)

o Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

o Sodium ascorbate (freshly prepared solution)

o Dimethyl sulfoxide (DMSO) for dissolving the drug

o Size-exclusion chromatography (SEC) column for purification
o Preparation of Reagents:

1. Prepare a stock solution of CuSO4 (e.g., 10 mM in water).

2. Prepare a stock solution of THPTA (e.g., 50 mM in water).

3. Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

4. Dissolve the azide-modified drug in DMSO to a known concentration (e.g., 10 mM).
» Reaction Procedure:

1. In a microcentrifuge tube, combine the alkyne-modified mAb with the desired molar
excess of the azide-modified drug solution.

2. In a separate tube, premix the CuSO4 and THPTA solutions in a 1.5 molar ratio and let it
stand for 2-3 minutes to form the copper-ligand complex.

3. Add the CuSO4/THPTA mixture to the mAb/drug solution.
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4. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

5. Gently mix the reaction and incubate at room temperature for 1-2 hours.

e Purification:

1. Purify the resulting ADC using an SEC column to remove excess drug, catalyst, and other
small molecules. A common mobile phase for SEC of proteins is phosphate-buffered
saline.

e Characterization:

1. HPLC: Use analytical SEC to assess the level of aggregation and RP-HPLC to determine
the drug-to-antibody ratio (DAR).

2. SDS-PAGE: Analyze the ADC under reducing and non-reducing conditions to confirm
conjugation.

3. Mass Spectrometry: Use ESI-MS to determine the exact mass of the ADC and confirm the
DAR.

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes
described in this guide.
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Caption: Synthesis pathway for Azide-PEG5-Tos.
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Caption: Experimental workflow for ADC synthesis.
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Conclusion

Azide-PEG5-Tos is a powerful and versatile heterobifunctional linker that serves as an
excellent entry point for researchers new to click chemistry. Its distinct functionalities allow for
the controlled and efficient conjugation of diverse molecules, with a particularly significant
impact on the development of antibody-drug conjugates. By understanding the core principles
of its components and the click chemistry it enables, scientists and drug developers can
effectively leverage Azide-PEG5-Tos to advance their research and contribute to the creation
of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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